3-(Bromomethyl)-1-(trifluoromethyl)piperidine
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Overview
Description
3-(Bromomethyl)-1-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of 3-(Bromomethyl)-1-(trifluoromethyl)piperidine may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve the use of solvents like DMF and controlled temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-(Bromomethyl)-1-(trifluoromethyl)piperidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(trifluoromethyl)piperidine involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group, due to its electron-withdrawing nature, can influence the reactivity and stability of the compound, affecting its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(trifluoromethyl)piperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(difluoromethyl)piperidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
3-(Bromomethyl)-1-(trifluoromethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-(Bromomethyl)-1-(trifluoromethyl)piperidine is unique due to the combination of the bromomethyl and trifluoromethyl groups on a piperidine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H11BrF3N |
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Molecular Weight |
246.07 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H11BrF3N/c8-4-6-2-1-3-12(5-6)7(9,10)11/h6H,1-5H2 |
InChI Key |
ORFNJEZAWQEHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)CBr |
Origin of Product |
United States |
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